molecular formula C19H19FN4O B5799036 1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one

1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one

Cat. No.: B5799036
M. Wt: 338.4 g/mol
InChI Key: LYAJKJKLCFSVRG-UHFFFAOYSA-N
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Description

1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a triazole ring, making it a molecule of interest in various fields of research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Formation of the Butanone Moiety: The butanone moiety can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, solvent optimization, and reaction condition control to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1-(5-{[(4-Chlorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one: Similar structure with a chlorine atom instead of a fluorine atom.

    1-(5-{[(4-Methylphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one: Similar structure with a methyl group instead of a fluorine atom.

    1-(5-{[(4-Bromophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

The uniqueness of 1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

1-[5-[(4-fluorophenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-2-6-17(25)24-19(21-13-14-9-11-16(20)12-10-14)22-18(23-24)15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAJKJKLCFSVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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